3-Fluoro-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Fluoro-1H-pyrazole-4-carbonitrile: is a chemical compound with the molecular formula C₄H₂FN₃ and a molecular weight of approximately 111.08 g/mol . It belongs to the class of pyrazole derivatives and contains both a fluorine atom and a cyano group (carbonitrile) in its structure.
Preparation Methods
Synthetic Routes:: The synthesis of 3-Fluoro-1H-pyrazole-4-carbonitrile involves a one-pot condensation reaction. Here’s how it’s done:
- Pyrazole-4-aldehydes react with hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium.
- Dehydration of the oxime occurs using a catalytic amount of orthophosphoric acid (H₃PO₄) at elevated temperatures (around 100 °C) to yield the novel pyrazole-4-carbonitrile .
Industrial Production Methods:: While the specific industrial production methods may vary, the one-pot condensation reaction described above can be adapted for large-scale synthesis. The process is metal-free, cost-effective, and atom-efficient, resulting in excellent yields (98–99%).
Chemical Reactions Analysis
Reactions Undergone:: 3-Fluoro-1H-pyrazole-4-carbonitrile can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions.
Substitution: Substitution reactions involving the fluorine atom are possible.
Other Transformations: Depending on the reaction conditions, it can engage in other transformations.
- Other reagents specific to the desired transformation.
Formic Acid (HCOOH): Used as a medium for the initial condensation step.
Orthophosphoric Acid (H₃PO₄): Catalyzes the dehydration step.
Major Products:: The major product is this compound itself.
Scientific Research Applications
3-Fluoro-1H-pyrazole-4-carbonitrile finds applications in various fields:
Medicinal Chemistry: It serves as a precursor for synthesizing medicinally important compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: May contribute to the synthesis of polymers and synthetic rubbers.
Mechanism of Action
The specific mechanism by which 3-Fluoro-1H-pyrazole-4-carbonitrile exerts its effects depends on the context of its use. Further research is needed to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C4H2FN3 |
---|---|
Molecular Weight |
111.08 g/mol |
IUPAC Name |
5-fluoro-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C4H2FN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |
InChI Key |
PSFFMZMZBVXGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C#N)F |
Origin of Product |
United States |
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